(2E)-3-[4-(diethylamino)phenyl]-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
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Overview
Description
(E)-3-[4-(DIETHYLAMINO)PHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is an organic compound with a complex structure, featuring a diethylamino group attached to a phenyl ring, which is further connected to a pyrazole ring through a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(DIETHYLAMINO)PHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Attachment of the diethylamino group: This step involves the substitution reaction where a diethylamine is introduced to the phenyl ring.
Formation of the propenone linkage: This is typically done through a condensation reaction between the pyrazole derivative and a suitable aldehyde or ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to accelerate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(DIETHYLAMINO)PHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can convert the propenone linkage into a saturated chain.
Substitution: The diethylamino group or other substituents on the phenyl ring can be replaced with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(E)-3-[4-(DIETHYLAMINO)PHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, such as its interaction with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-3-[4-(DIETHYLAMINO)PHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: This compound has a similar phenyl ring structure but with a methoxy group instead of a diethylamino group.
tert-Butylamine: This compound features an amine group, similar to the diethylamino group in the target compound.
Uniqueness
(E)-3-[4-(DIETHYLAMINO)PHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to its specific combination of functional groups and structural features. The presence of both a diethylamino group and a pyrazole ring connected through a propenone linkage distinguishes it from other similar compounds and may confer unique chemical and biological properties.
Properties
Molecular Formula |
C17H21N3O |
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Molecular Weight |
283.37 g/mol |
IUPAC Name |
(E)-3-[4-(diethylamino)phenyl]-1-(1-methylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H21N3O/c1-4-20(5-2)16-9-6-14(7-10-16)8-11-17(21)15-12-18-19(3)13-15/h6-13H,4-5H2,1-3H3/b11-8+ |
InChI Key |
PWDQVDDAJNYBAO-DHZHZOJOSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=CN(N=C2)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CN(N=C2)C |
Origin of Product |
United States |
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